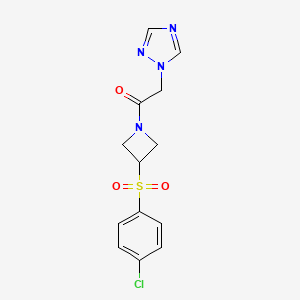![molecular formula C25H27N5O2S B2540546 2-{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-on CAS No. 1028685-32-6](/img/new.no-structure.jpg)
2-{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Strukturmerkmale der Verbindung deuten auf ein Potenzial als Antitumormittel hin. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brustkrebs (MCF-7), Leberkrebs (HepG2) und Lungenfibroblasten (WI-38). Insbesondere zeigt sie eine starke Aktivität gegen HepG2-Zellen und eine moderate Aktivität gegen MCF-7-Zellen . Weitere Studien sind erforderlich, um die genauen Mechanismen aufzuklären und die Wirksamkeit zu optimieren.
Antioxidative Aktivität
Die Verbindung hat signifikante antioxidative Eigenschaften gezeigt. Sie fängt freie Radikale effektiv ab und ist damit ein potenzieller Kandidat für die Bekämpfung oxidativer Stress-bedingter Krankheiten . Forscher haben ihre Aktivität mithilfe des ABTS-Assays bewertet, bei dem sie andere verwandte Verbindungen übertraf .
Arzneimittelentwicklung
Die Verbindung dient als wertvolles Gerüst für die Arzneimittelentwicklung. Medizinalchemiker können ihre funktionellen Gruppen modifizieren, um Derivate mit verbesserter Pharmakokinetik und Selektivität zu erzeugen. Ihre einzigartige heterocyclische Struktur bietet Möglichkeiten zur Entwicklung neuer Therapeutika.
Zusammenfassend lässt sich sagen, dass 2-{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-on vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Seine vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen, und Forscher erforschen weiterhin seine potenziellen Anwendungen in Medizin, Biologie und Materialwissenschaften . 🌟
Eigenschaften
CAS-Nummer |
1028685-32-6 |
|---|---|
Molekularformel |
C25H27N5O2S |
Molekulargewicht |
461.58 |
IUPAC-Name |
2-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H27N5O2S/c1-16-6-5-7-18(14-16)29-13-12-28(15-17(29)2)22(31)11-10-21-24(32)30-23(26-21)19-8-3-4-9-20(19)27-25(30)33/h3-9,14,17,21,26H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
FTMPTGJZCNRJMY-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


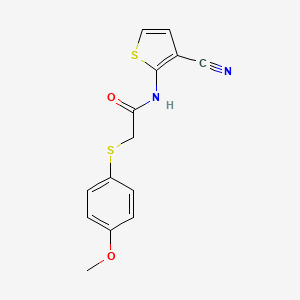
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
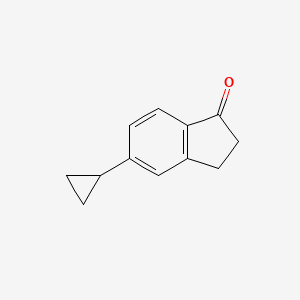
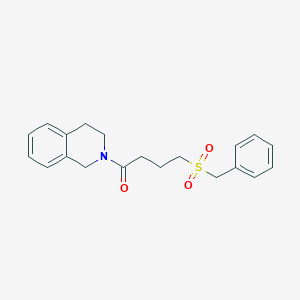

![N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide](/img/structure/B2540472.png)
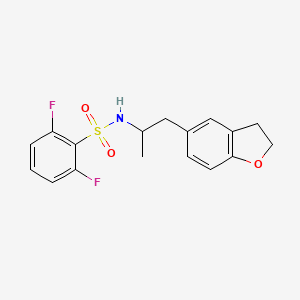
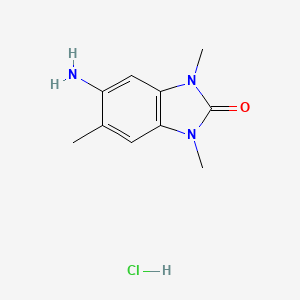
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)
